3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16523742
InChI: InChI=1S/C8H9BrN4O/c1-4(2)13-7-5(6(9)12-13)8(14)11-3-10-7/h3-4H,1-2H3,(H,10,11,14)
SMILES:
Molecular Formula: C8H9BrN4O
Molecular Weight: 257.09 g/mol

3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

CAS No.:

Cat. No.: VC16523742

Molecular Formula: C8H9BrN4O

Molecular Weight: 257.09 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol -

Specification

Molecular Formula C8H9BrN4O
Molecular Weight 257.09 g/mol
IUPAC Name 3-bromo-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C8H9BrN4O/c1-4(2)13-7-5(6(9)12-13)8(14)11-3-10-7/h3-4H,1-2H3,(H,10,11,14)
Standard InChI Key CCLZGSSQABDBCC-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C2=C(C(=O)NC=N2)C(=N1)Br

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol comprises a pyrazolo[3,4-d]pyrimidine backbone, a bicyclic system merging pyrazole and pyrimidine rings. Critical substituents include a bromine atom at position 3, an isopropyl group at position 1, and a hydroxyl group at position 4. The molecular formula is C₈H₉BrN₄O, yielding a molecular weight of 257.09 g/mol (calculated from atomic masses).

Crystallographic and Bonding Insights

While direct crystallographic data for this compound is unavailable, analogous structures provide valuable insights. For instance, the crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (reported in ) reveals bond lengths of 1.484 Å (C4–C1), 1.473 Å (N2–C9), and 1.333 Å (C8–N5), with the pyrimidine and pyrazole rings nearly coplanar. The dihedral angle between the amino group and the core system is 179.7°, indicating minimal steric distortion . These observations suggest that the bromine and hydroxyl substituents in the target compound likely adopt similar planar configurations, minimizing intramolecular strain.

Spectral Properties

Infrared (IR) and nuclear magnetic resonance (NMR) spectral data for the compound can be inferred from related analogs:

  • IR: A strong absorption band near 3200–3400 cm⁻¹ is expected for the hydroxyl group, while C-Br stretching typically appears at 550–650 cm⁻¹ .

  • ¹H NMR: The isopropyl group’s methyl protons would resonate as a doublet near δ 1.3–1.5 ppm, with the methine proton as a septet at δ 3.2–3.5 ppm. The aromatic proton in the pyrazole ring may appear as a singlet near δ 8.2–8.5 ppm .

Synthetic Methodologies

Core Ring Formation

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting aminopyrazoles with cyanogens or urea derivatives under acidic conditions . For example, 3H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a precursor for halogenation, as demonstrated in the synthesis of its iodo analog using N-iodosuccinimide (NIS) in dimethylformamide (DMF) . Adapting this method, bromination at position 3 likely employs N-bromosuccinimide (NBS) under analogous conditions .

Bromination at Position 3

Bromination of the pyrazole ring is achieved using NBS in polar aprotic solvents like DMF or dichloromethane (DCM). For 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, heating at 80°C with NIS provided quantitative yields . Substituting NIS with NBS under similar conditions (80°C, argon atmosphere) would likely yield the brominated analog .

Hydroxylation at Position 4

The hydroxyl group at position 4 may originate from hydrolysis of a protected amine or direct oxidation. In 3-bromopyrazolo[1,5-a]pyrimidin-6-ol , the hydroxyl group is retained during synthesis, suggesting that analogous conditions (e.g., aqueous workup with sodium carbonate) could preserve the hydroxyl functionality in the target compound.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₉BrN₄O
Molecular Weight257.09 g/mol
SolubilityModerate in DMF, DCM; low in H₂O
Melting PointNot reported (estimated >200°C)
LogP (Partition Coefficient)~1.8 (predicted via analogy)

Challenges and Future Directions

Current limitations include the absence of explicit toxicity, stability, and pharmacokinetic data for this compound. Future research should prioritize:

  • Crystallographic Analysis to resolve bond angles and confirm stereoelectronic effects.

  • In Vitro Screening against kinase targets or microbial pathogens.

  • Optimization of Synthetic Routes to improve yields and scalability, potentially leveraging flow chemistry or microwave-assisted reactions .

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